molecular formula C9H10N2O2S B1527300 2-(4-Aminobenzenesulfonyl)propanenitrile CAS No. 1251042-34-8

2-(4-Aminobenzenesulfonyl)propanenitrile

Cat. No.: B1527300
CAS No.: 1251042-34-8
M. Wt: 210.26 g/mol
InChI Key: QMDHJSJFUGTBQW-UHFFFAOYSA-N
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Description

2-(4-Aminobenzenesulfonyl)propanenitrile is a nitrile-containing aromatic sulfonamide derivative. Its molecular structure features a propanenitrile backbone substituted with a 4-aminobenzenesulfonyl group.

Properties

IUPAC Name

2-(4-aminophenyl)sulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-7(6-10)14(12,13)9-4-2-8(11)3-5-9/h2-5,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDHJSJFUGTBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)S(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Aminobenzenesulfonyl)propanenitrile typically involves the following key steps:

  • Introduction of the sulfonyl group on the aromatic amine (p-aminobenzene).
  • Attachment of the propanenitrile side chain.
  • Control of substitution pattern and purity through selective nitration, reduction, or sulfonylation reactions.

Preparation via Sulfonylation of 4-Aminobenzene Derivatives

One common approach is the sulfonylation of 4-aminobenzene derivatives with appropriate propanenitrile precursors or their activated derivatives.

  • Sulfonyl Chloride Route: 4-Aminobenzenesulfonyl chloride can react with propanenitrile or its derivatives under controlled conditions to form the target compound.
  • Catalysts and Solvents: Reactions are often carried out in polar aprotic solvents such as acetonitrile or tetrahydrofuran, with bases like caesium carbonate to facilitate nucleophilic substitution.

Palladium-Catalyzed Coupling Methods

Recent synthetic advances include palladium-catalyzed cross-coupling reactions to form the sulfonylated aromatic nitrile:

  • Catalyst: Palladium complexes with triphenylphosphine ligands are used.
  • Reaction Conditions: The reaction is typically conducted in tetrahydrofuran or 1,4-dioxane at moderate temperatures.
  • Bases: Caesium carbonate or similar bases are employed to deprotonate and activate substrates.
  • Outcome: These methods allow for high regioselectivity and yield of this compound derivatives.

Nitration and Reduction Routes

An alternative method involves nitration of diphenylpropane derivatives followed by reduction:

  • Nitration: 2,2-diphenylpropane is nitrated using a mixture of nitric and sulfuric acids to yield dinitro compounds with a high content of the 4,4'-isomer.
  • Isolation: The 4,4'-isomer can be purified by recrystallization from solvents such as toluene or xylene.
  • Reduction: The nitro groups are then reduced to amino groups, yielding this compound after sulfonylation steps.

Detailed Process Example from Patent Literature

Step Reagents/Conditions Description Yield/Notes
1 2,2-Diphenylpropane + HNO3/H2SO4 (nitration) Nitration to form 2,2-bis(4-nitrophenyl)propane 99% theoretical yield, 80% 4,4'-isomer
2 Recrystallization from toluene/xylene Purification of 4,4'-isomer Melting point 135-136 °C
3 Reduction of nitro groups Conversion to amino groups Typically catalytic hydrogenation
4 Sulfonylation with appropriate sulfonyl reagents Formation of sulfonylated propanenitrile Requires controlled conditions

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
Sulfonyl chloride route Straightforward, widely used Requires sulfonyl chloride, corrosive reagents Moderate to high
Palladium-catalyzed coupling High selectivity, mild conditions Expensive catalysts, sensitive to moisture High
Nitration and reduction route Accessible starting materials, high regioselectivity Multi-step, requires careful purification High (after purification)

Research Findings and Notes

  • The nitration step must be carefully controlled to maximize the 4,4'-isomer, which is crucial for the desired substitution pattern.
  • Recrystallization solvents significantly affect purity and yield; aromatic solvents like toluene and xylene are preferred.
  • Palladium-catalyzed methods offer a modern alternative with fewer steps and better environmental profiles but require optimization of catalysts and bases.
  • The presence of bases such as caesium carbonate improves reaction efficiency in coupling reactions by neutralizing acids formed during the process.

Summary Table of Key Reaction Parameters

Parameter Nitration/Reduction Route Palladium-Catalyzed Coupling Route Sulfonyl Chloride Route
Starting Material 2,2-Diphenylpropane 4-Aminobenzenesulfonyl derivatives 4-Aminobenzenesulfonyl chloride
Solvent Chloroform, toluene, xylene Tetrahydrofuran, 1,4-dioxane Acetonitrile, tetrahydrofuran
Catalyst/Base None (nitration), Pd catalyst (reduction) Pd(PPh3) complexes, caesium carbonate Base such as pyridine or caesium carbonate
Temperature 0-30 °C (nitration), room temp to reflux (coupling) 50-80 °C Room temperature to moderate heating
Purification Recrystallization Chromatography or crystallization Crystallization
Yield Up to 99% theoretical (nitration), high after reduction High (typically >80%) Moderate to high

Chemical Reactions Analysis

2-(4-Aminobenzenesulfonyl)propanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions include sulfonic acids, amines, and substituted aromatic compounds .

Scientific Research Applications

2-(4-Aminobenzenesulfonyl)propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzenesulfonyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, its sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological processes. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

Key Observations

Substituent Influence on Bioactivity: The 4-aminobenzenesulfonyl group in the target compound may enhance binding to sulfonamide-sensitive biological targets, similar to antimicrobial agents . In contrast, the quinazolinone derivative (from ) exhibits kinase inhibition due to its heterocyclic core, demonstrating how ring systems dictate pharmacological profiles .

Reactivity Differences: Bromine in 2-[(4-bromophenyl)sulfonyl]-2-methylpropanenitrile facilitates halogen-based coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in the target compound is more suited for nucleophilic substitutions . The dinitrile compound () shows higher reactivity in cycloaddition or polymerization reactions compared to mononitriles .

Commercial and Synthetic Viability: The discontinued status of 2-(4-Aminobenzenesulfonyl)propanenitrile contrasts with the commercially available 2-(4-isobutylphenyl)propanenitrile, which is prioritized for ibuprofen synthesis .

Biological Activity

2-(4-Aminobenzenesulfonyl)propanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N2O2S
  • Molecular Weight : 224.28 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound exhibits:

  • Antimicrobial Activity : It has shown effectiveness against certain bacterial strains, potentially due to its ability to inhibit bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound appears to reduce inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may interact with enzymes involved in folate synthesis, thereby inhibiting bacterial growth.
  • Apoptosis Induction : Research indicates that the compound can activate caspase pathways leading to programmed cell death in tumor cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial properties.
  • Anticancer Activity :
    • In vitro assays conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.
  • Inflammation Model :
    • A murine model of inflammation was used to assess the anti-inflammatory effects. The compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) when administered at a dosage of 10 mg/kg body weight.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AnticancerMCF-7 (Breast Cancer Cells)IC50 = 25 µM
Anti-inflammatoryMurine ModelReduced TNF-alpha & IL-6 levels

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Aminobenzenesulfonyl)propanenitrile, and what key reaction parameters influence yield?

  • Methodological Answer: The synthesis typically involves sulfonation of a phenylpropanenitrile precursor followed by amination. For example, nitration of a benzenesulfonyl intermediate followed by reduction (e.g., using hydrogenation or catalytic methods) can yield the amino group. Key parameters include reaction temperature (optimized between 60–80°C for sulfonation), choice of reducing agents (e.g., Pd/C for nitro group reduction), and solvent polarity to stabilize intermediates . Monitoring via TLC or HPLC is critical to track reaction progress and minimize byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming the sulfonyl, nitrile, and aromatic proton environments. The sulfonyl group typically deshields adjacent protons, appearing as distinct downfield signals (~7.5–8.5 ppm).
  • IR Spectroscopy: Strong absorbance bands for the sulfonyl group (1150–1350 cm1^{-1}) and nitrile (2200–2250 cm1^{-1}) validate functional groups.
  • X-ray Crystallography: For structural elucidation, single-crystal XRD resolves bond angles and confirms stereochemistry, though crystallization may require slow evaporation in polar solvents like DMSO .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer: The compound’s sulfonamide and nitrile groups make it a candidate for enzyme inhibition studies. For example:

  • Enzyme Inhibition: Design assays using purified enzymes (e.g., carbonic anhydrase) to evaluate competitive inhibition via spectrophotometric monitoring of substrate conversion. Adjust pH to match physiological conditions (e.g., pH 7.4) .
  • Drug Precursor: Modify the nitrile group via hydrolysis to carboxylic acids or coupling reactions to generate derivatives with enhanced bioavailability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Ni or Pd) for nitro group reduction to avoid over-reduction or incomplete conversion.
  • Solvent Optimization: Use aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates during sulfonation.
  • Byproduct Analysis: Employ LC-MS to identify side products (e.g., sulfonic acid derivatives) and adjust stoichiometry or reaction time accordingly .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodological Answer:

  • Assay Standardization: Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables.
  • Structural Analogs: Compare activity with structurally similar compounds (e.g., 2-(4-Formylphenoxy)propanenitrile or brominated analogs) to identify substituent effects. For example, replacing the sulfonyl group with a carbonyl alters electron density and binding affinity .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC50_{50} values reported across labs .

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Methodological Answer:

  • Molecular Docking: Utilize software like AutoDock Vina to model binding poses with target proteins (e.g., sulfonamide-binding enzymes). Parameterize force fields to account for sulfonyl group polarity.
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, H-bond acceptors, and topological polar surface area to predict bioavailability .

Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?

  • Methodological Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Vary substrate concentrations while maintaining inhibitor levels.
  • Mutagenesis: Engineer enzyme variants (e.g., Ala-scanning) to identify residues critical for binding. Pair with ITC (isothermal titration calorimetry) to measure binding enthalpy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminobenzenesulfonyl)propanenitrile
Reactant of Route 2
2-(4-Aminobenzenesulfonyl)propanenitrile

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